Tert-butyl 3-[3-(cyclobutyloxymethyl)-1,2,4-oxadiazol-5-yl]-3-(trifluoromethyl)pyrrolidine-1-carboxylate
Description
Tert-butyl 3-[3-(cyclobutyloxymethyl)-1,2,4-oxadiazol-5-yl]-3-(trifluoromethyl)pyrrolidine-1-carboxylate is a unique organic compound characterized by its complex structure
Properties
IUPAC Name |
tert-butyl 3-[3-(cyclobutyloxymethyl)-1,2,4-oxadiazol-5-yl]-3-(trifluoromethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24F3N3O4/c1-15(2,3)26-14(24)23-8-7-16(10-23,17(18,19)20)13-21-12(22-27-13)9-25-11-5-4-6-11/h11H,4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTSCTSRHUGXHCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C2=NC(=NO2)COC3CCC3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24F3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[3-(cyclobutyloxymethyl)-1,2,4-oxadiazol-5-yl]-3-(trifluoromethyl)pyrrolidine-1-carboxylate typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of suitable acylhydrazines with nitriles.
Substitution reactions: Introduction of the cyclobutyloxymethyl group involves nucleophilic substitution reactions, where a cyclobutyl halide reacts with a corresponding oxadiazole derivative.
Introduction of the trifluoromethyl group: This step can be carried out using reagents such as trifluoromethyl iodide (CF3I) in the presence of strong bases.
Pyrrolidine ring formation: The pyrrolidine ring is usually synthesized through a cyclization reaction involving amine derivatives.
Tert-butyl group attachment: The final tert-butyl group can be introduced via esterification reactions using tert-butyl alcohol and suitable acids.
Industrial Production Methods
Industrial production often employs optimized versions of these synthetic routes, focusing on:
Efficient Catalysts: Use of metal catalysts to increase yield and reduce reaction time.
Solvent Selection: Choosing solvents that maximize product solubility and facilitate easy purification.
Temperature and Pressure Control: Managing reaction conditions to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: This compound can undergo oxidative processes, particularly at the cyclobutyl and oxadiazole groups.
Reduction: Selective reduction can modify specific functional groups while maintaining the integrity of the pyrrolidine and oxadiazole structures.
Substitution Reactions:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile (CH3CN)
Catalysts: Palladium on carbon (Pd/C), nickel (Ni)
Major Products Formed from These Reactions
Oxidation Products: Formation of carboxylic acids or aldehydes.
Reduction Products: Alcohols and amines.
Substitution Products: Varied functionalized derivatives, depending on the reagents used.
Scientific Research Applications
Tert-butyl 3-[3-(cyclobutyloxymethyl)-1,2,4-oxadiazol-5-yl]-3-(trifluoromethyl)pyrrolidine-1-carboxylate has diverse applications across different fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Potential role as a biochemical probe due to its reactive groups, aiding in the study of biological pathways.
Medicine: Investigated for its potential therapeutic properties, particularly in developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and advanced materials due to its robust chemical structure.
Mechanism of Action
Effects and Molecular Targets
Mechanism: This compound can interact with specific enzymes or proteins, altering their function. Its trifluoromethyl and oxadiazole groups are critical in these interactions, often forming hydrogen bonds or hydrophobic interactions with target molecules.
Pathways: In medicinal applications, it may modulate signaling pathways related to disease processes, acting either as an agonist or antagonist depending on the context.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-(cyclobutyloxymethyl)pyrrolidine-1-carboxylate
3-(trifluoromethyl)-1,2,4-oxadiazole derivatives
Cyclobutyloxymethyl-substituted pyrrolidines
Unique Features
Structural Complexity: Combines multiple functional groups that are typically not found together.
Reactivity: The presence of trifluoromethyl and oxadiazole groups offers unique reactivity profiles compared to simpler analogs.
Versatility: Its structural diversity allows it to be used in a wide range of chemical reactions and applications, making it a versatile tool in research and industry.
This compound's multifaceted nature and the broad range of reactions it can participate in make it a highly valuable molecule for scientific exploration and practical applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
